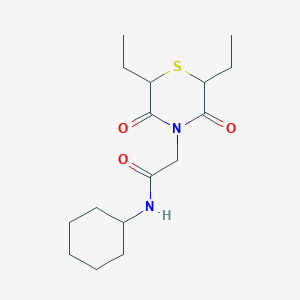

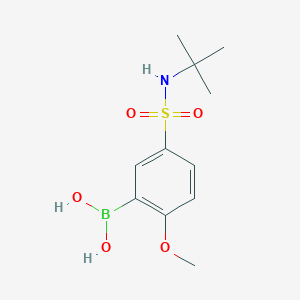

6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylhexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylhexanamide, also known as BIX-01294, is a small molecule inhibitor of histone methyltransferase G9a. It has shown potential in epigenetic research as a tool for studying gene expression and chromatin remodeling.

Applications De Recherche Scientifique

Synthesis and Pharmacological Importance

Quinazolinone derivatives, including 6-bromoquinazolinones, are known for their significant pharmacological importance, encompassing anti-inflammatory, analgesic, and antibacterial activities. The synthesis of various derivatives has been explored to evaluate their pharmacological potential further. These compounds have been synthesized, purified, and characterized using analytical and spectral data, including IR, NMR, and Mass spectrometry, to investigate their structure-activity relationships and potential therapeutic applications (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral properties of quinazolinone derivatives have been a significant area of research. New pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles have been prepared and tested for their antibacterial activity against various pathogens, showcasing the broad spectrum of antimicrobial activity of these compounds (Singh, Kaur, Kumar, Kumar, & Kumar, 2010). Furthermore, certain derivatives have exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses, highlighting their potential as antiviral agents (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Anticonvulsant and Antimicrobial Activities

Research has also been conducted on the anticonvulsant and antimicrobial activities of thioxoquinazolinone derivatives. A series of novel derivatives were synthesized and evaluated for their activities, showing broad-spectrum activity against tested Gram-positive and Gram-negative bacteria and fungi, as well as potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Catalytic Synthesis

The efficient and practical routes for synthesizing quinazolinone derivatives through catalytic processes have been explored. For instance, copper-catalyzed tandem reactions have been utilized for the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, demonstrating the role of catalysis in developing novel quinazolinone-based compounds (Wang, Zhao, & Xi, 2011).

Propriétés

IUPAC Name |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylhexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrN3O2S/c1-11(2)19-15(22)6-4-3-5-9-21-16(23)13-10-12(18)7-8-14(13)20-17(21)24/h7-8,10-11H,3-6,9H2,1-2H3,(H,19,22)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFLZPMKLFRDQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B2699483.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2699484.png)

![6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride](/img/structure/B2699486.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2699487.png)

![(7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B2699488.png)

![4-(2-fluoro-4-nitrophenoxy)-1-(2-fluoro-4-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2699494.png)

![3-(4-chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2699498.png)

![4-[(2-Phenylpropyl)amino]phenol](/img/structure/B2699502.png)